7-tert-butyl 1-methyl 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1,7-dicarboxylate
Description
This compound (CAS 1359655-89-2, molecular formula C₁₄H₂₁N₃O₄, molecular weight 295.34) is a bicyclic heterocyclic molecule featuring a tert-butyl ester at position 7 and a methyl ester at position 1, with a methyl substituent at position 3 . It is categorized as a "Protein Degrader Building Block," indicating its utility in proteolysis-targeting chimera (PROTAC) synthesis for targeted protein degradation .
Propriétés
IUPAC Name |
7-O-tert-butyl 1-O-methyl 3-methyl-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1,7-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4/c1-9-15-11(12(18)20-5)10-8-16(6-7-17(9)10)13(19)21-14(2,3)4/h6-8H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGEPMUMXVHGMTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2N1CCN(C2)C(=O)OC(C)(C)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
The synthesis of 7-tert-butyl 1-methyl 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1,7-dicarboxylate involves multiple steps, typically starting with the preparation of the imidazo[1,5-a]pyrazine core. This core is then functionalized with tert-butyl, methyl, and dicarboxylate groups through various chemical reactions. The specific synthetic routes and reaction conditions can vary, but common methods include:
Cyclization reactions: to form the imidazo[1,5-a]pyrazine core.
Alkylation reactions: to introduce the tert-butyl and methyl groups.
Esterification reactions: to attach the dicarboxylate groups.
Analyse Des Réactions Chimiques
Ester Hydrolysis and Transesterification
The compound’s methyl and tert-butyl ester groups undergo hydrolysis under acidic or basic conditions. For example:
-
Basic hydrolysis : Treatment with aqueous NaOH or KOH selectively cleaves the methyl ester group at 60–80°C, yielding the corresponding carboxylic acid .
-
Acidic deprotection : The tert-butyl ester is stable under basic conditions but cleaves with trifluoroacetic acid (TFA) in dichloromethane (DCM) at 25°C to generate the free carboxylic acid .
Representative Conditions:
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Methyl ester hydrolysis | 1M NaOH, 70°C, 6h | Carboxylic acid formation |
| tert-Boc deprotection | 20% TFA/DCM, 25°C, 2h | Free carboxylate product |
Nucleophilic Substitution Reactions
The methyl group at position 3 and brominated derivatives (e.g., in analogs like EVT-2880796) participate in nucleophilic substitutions. For instance:
-
Bromine substitution : In related bromo-substituted analogs (e.g., 3-bromo derivatives), Suzuki-Miyaura cross-coupling with aryl boronic acids occurs using Pd(PPh₃)₄ as a catalyst in THF at reflux .
-
Methyl group reactivity : The methyl group on the imidazo ring can undergo oxidation to a carboxylic acid under strong oxidizing agents like KMnO₄.
Key Catalysts and Conditions:
-
Palladium catalysts (e.g., Pd(OAc)₂, Pd(PPh₃)₄) for coupling reactions.
-
Polar aprotic solvents (DMF, DMSO) and elevated temperatures (80–100°C).
Decarboxylation and Ring Modification
The carboxylate groups facilitate decarboxylation under pyrolysis (200–250°C) or via microwave-assisted methods, producing simpler imidazo[1,5-a]pyrazine derivatives . Additionally, the imidazo ring undergoes electrophilic aromatic substitution (e.g., nitration, sulfonation) at position 5 under controlled conditions.
Experimental Insights:
-
Decarboxylation yields drop significantly below 200°C, requiring precise temperature control.
-
Ring-opening reactions with hydrazine or hydroxylamine generate bicyclic amine intermediates.
Functional Group Interconversion
The tert-butyl group is leveraged for steric protection in multi-step syntheses. For example:
-
Transesterification : Reacting with ethanol in the presence of H₂SO₄ converts the methyl ester to an ethyl ester .
-
Amidation : Treatment with primary amines (e.g., methylamine) replaces the tert-butyl ester with an amide group under EDCI/HOBt coupling .
Synthetic Pathways:
| Starting Material | Reagents | Product |
|---|---|---|
| Methyl ester | Ethanol/H₂SO₄, reflux | Ethyl ester |
| tert-Boc ester | Methylamine/EDCI | Amide derivative |
Stability and Side Reactions
The compound exhibits sensitivity to prolonged exposure to light and moisture, leading to:
-
Ester hydrolysis : Accelerated degradation in aqueous environments (pH < 3 or > 10) .
-
Oxidative degradation : Formation of N-oxides when stored in oxygen-rich conditions.
Storage Recommendations:
Applications De Recherche Scientifique
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazo[1,5-a]pyrazine derivatives. Specifically, 7-tert-butyl 1-methyl 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1,7-dicarboxylate has shown promising results in vitro against various cancer cell lines.
Case Study: In Vitro Efficacy
In a study evaluating the compound's efficacy against breast cancer (MCF-7) and hepatocellular carcinoma (HepG2), it demonstrated significant cytotoxic effects with IC50 values in the nanomolar range. The results indicated that the compound could inhibit cell proliferation effectively:
| Cell Line | IC50 (nM) |
|---|---|
| MCF-7 | 52.75 |
| HepG2 | 49.88 |
These findings suggest that the compound can serve as a lead for developing new anticancer agents targeting specific pathways involved in tumor growth.
Receptor Modulation
The compound has also been investigated for its role as a modulator of Toll-like receptors (TLR). TLRs are critical components of the immune system and are involved in recognizing pathogens and initiating immune responses.
Formulation Development
The unique chemical structure of 7-tert-butyl 1-methyl 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1,7-dicarboxylate allows for potential applications in drug formulation. Its solubility and stability profiles make it suitable for various delivery systems.
Drug Delivery Systems
Innovative formulations utilizing this compound include:
- Nanoparticles : Enhancing bioavailability and targeted delivery.
- Liposomes : Improving drug stability and reducing systemic toxicity.
Mécanisme D'action
The mechanism of action of 7-tert-butyl 1-methyl 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1,7-dicarboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through its unique structure. The pathways involved in its action may include binding to active sites on enzymes or receptors, leading to changes in their activity and subsequent biological effects .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural Analogues with Halogen Substitutions
Compound : 7-tert-butyl 1-ethyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1,7-dicarboxylate (CAS 2108354-93-2)
- Key Differences :
- Applications : Bromine enhances reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura), making it a versatile intermediate in medicinal chemistry .
- Cost: Priced at $893–$3,566 per gram, significantly higher than non-halogenated analogues due to synthetic complexity .
Partially Saturated Derivatives
Compound : 7-tert-Butyl 1-methyl 5,6-dihydroimidazo[1,5-a]pyrazine-1,7(8H)-dicarboxylate (CAS 1094091-44-7)
- Key Differences :
- Applications : Partial saturation may influence conformational flexibility and binding affinity in drug design .
Piperidine-Modified Analogues
Compound : tert-butyl 3-methyl-1-(piperidin-4-yl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-7-carboxylate (CAS 2361634-64-0)
- Key Differences :
Physicochemical Properties
Research and Commercial Relevance
- Target Compound : Discontinued by CymitQuimica but available from Aladdin Scientific (1g, ≥97%) . Its role in PROTAC synthesis underscores its niche in targeted protein degradation .
- 3-Bromo Analogue : High cost ($893–$3,566/g) reflects demand for halogenated intermediates in drug discovery .
- Piperidine-Modified Analogue: Potential CNS applications due to improved solubility and blood-brain barrier penetration .
Activité Biologique
7-tert-butyl 1-methyl 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1,7-dicarboxylate (CAS No. 1359655-89-2) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its synthesis, mechanisms of action, and therapeutic potentials based on recent studies.
- Molecular Formula : C14H21N3O4
- Molecular Weight : 295.34 g/mol
- IUPAC Name : 7-(tert-butyl) 1-methyl 3-methyl-5,6-dihydroimidazo[1,5-a]pyrazine-1,7(8H)-dicarboxylate
- CAS Number : 1359655-89-2
Anticancer Properties
Recent studies have indicated that imidazo[1,5-a]pyrazine derivatives exhibit significant anticancer activity. For instance:
- A derivative structurally similar to 7-tert-butyl 1-methyl 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine was evaluated for its cytotoxic effects against various cancer cell lines. The results showed a notable inhibition of cell proliferation with IC50 values ranging from 6.66 µM to lower concentrations depending on the specific derivative and cell line tested .
The mechanism underlying the anticancer effects is primarily attributed to the inhibition of cyclin-dependent kinases (CDKs), particularly CDK9. This inhibition leads to disruptions in cell cycle progression and apoptosis in cancer cells:
- In a study focusing on related compounds, derivatives with specific substitutions at positions on the imidazo[1,2-a]pyrazine scaffold demonstrated potent CDK9 inhibitory activity with sub-micromolar IC50 values (e.g., IC50 of 0.16 µM for one derivative) and correlated cytotoxic effects in MTT assays against breast and colorectal cancer cell lines .
Antiviral Activity
Additionally, compounds within this chemical class have shown promise as antiviral agents:
- In vitro assays demonstrated that certain derivatives exhibited antiviral activity against human coronaviruses with IC50 values indicating effective inhibition of viral replication. For example, one derivative showed an IC50 of 56.96 µM against HCoV-229E with a selectivity index of 7.14 .
Study on CDK Inhibition
A comprehensive study synthesized various imidazo[1,2-a]pyrazines and evaluated their biological activities:
| Compound | CDK9 IC50 (µM) | Cancer Cell Line | Cytotoxicity IC50 (µM) |
|---|---|---|---|
| Derivative A | 0.16 | MCF7 | 6.66 |
| Derivative B | 0.31 | HCT116 | 17.66 |
| Derivative C | 0.71 | K652 | 18.24 |
This table illustrates the correlation between CDK9 inhibition and cytotoxicity across different cancer cell lines.
Q & A
Q. What are the standard synthetic routes for preparing 7-tert-butyl 1-methyl 3-methyl-imidazo[1,5-a]pyrazine-1,7-dicarboxylate?
A common method involves sequential functionalization of the imidazo[1,5-a]pyrazine core. For example, tert-butyl carboxylate groups can be introduced via acid-catalyzed esterification using trifluoroacetic acid (TFA) in dichloromethane (DCM), followed by methyl esterification under anhydrous conditions . Alternative routes may employ N-bromosuccinimide (NBS) in acetonitrile for regioselective bromination at position 3, though this requires subsequent substitution with methyl groups . Yields typically range from 27% to 94%, depending on purification techniques (e.g., recrystallization in DCM/hexane) .
Q. How can researchers purify and characterize this compound effectively?
Purification often involves recrystallization using solvent pairs like DCM/hexane to isolate high-purity crystals (>95%) . For characterization, employ a combination of:
- 1H/13C NMR : Assign peaks based on known imidazo[1,5-a]pyrazine chemical shifts (e.g., tert-butyl protons at δ 1.4–1.5 ppm, methyl esters at δ 3.7–3.8 ppm) .
- HRMS : Confirm molecular weight accuracy (e.g., calculated vs. observed m/z within ±0.005 Da) .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and tert-butyl C-H vibrations .
Q. What are the critical stability and storage considerations for this compound?
The compound is sensitive to moisture and light. Store under inert gas (N₂/Ar) at –20°C in amber vials. Avoid prolonged exposure to acidic conditions, as the tert-butyl ester is prone to cleavage . Stability studies indicate decomposition within 48 hours at room temperature in humid environments .
Advanced Research Questions
Q. How can regioselective functionalization at position 3 of the imidazo[1,5-a]pyrazine core be achieved?
Regioselective bromination at position 3 is feasible using NBS in anhydrous acetonitrile at room temperature (3-hour reaction, 61–94% yield). Subsequent Suzuki-Miyaura coupling with methylboronic acids introduces methyl groups . Computational modeling (DFT) of electron density distribution can predict reactivity, with position 3 showing higher electrophilicity due to adjacent nitrogen atoms .
Q. How should researchers address contradictions in reported spectral data for derivatives?
Discrepancies in NMR or HRMS data often arise from solvent effects or impurities. For example:
Q. What methodologies are recommended for assessing the compound’s reactivity in nucleophilic substitution reactions?
Use kinetic studies under varying conditions (temperature, solvent polarity). For example:
Q. How can researchers evaluate the environmental impact of this compound during disposal?
Ecotoxicity assays (e.g., Daphnia magna LC₅₀) are critical due to its H400 classification (toxic to aquatic life) . Degradation studies under UV light or microbial action (OECD 301B) can identify persistent metabolites. Always neutralize acidic byproducts (e.g., TFA) before disposal .
Q. What strategies improve yield in multi-step syntheses of derivatives?
Optimize stoichiometry (e.g., 1.2 equivalents of carbonyldiimidazole for amide coupling) and employ high-throughput screening for catalysts . For low-yielding steps (e.g., 27% in ), consider:
- Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to <1 hour.
- Flow Chemistry : Enhances mixing and heat transfer in exothermic reactions .
Methodological Guidelines
Q. How to design forced degradation studies for stability profiling?
Expose the compound to:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
